molecular formula C10H17N5O B11031666 6-amino-2-(4-ethylpiperazin-1-yl)pyrimidin-4(3H)-one

6-amino-2-(4-ethylpiperazin-1-yl)pyrimidin-4(3H)-one

Cat. No.: B11031666
M. Wt: 223.28 g/mol
InChI Key: ZHAPKEHIXYPXEO-UHFFFAOYSA-N
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Description

    6-amino-2-(4-ethylpiperazin-1-yl)pyrimidin-4(3H)-one: is a heterocyclic compound with a pyrimidine core. Its chemical structure consists of a pyrimidine ring fused with an ethylpiperazine moiety.

  • The compound’s systematic name reflects its substituents: the amino group at position 6, the ethylpiperazine group at position 2, and the keto group (pyrimidin-4-one) at position 4.
  • It has potential applications in various fields due to its unique structure and properties.
  • Preparation Methods

      Synthetic Routes: One common synthetic route involves coupling 2-aminopyrimidine (1) with cyanoacetylhydrazine (2) in pyridine to form the key intermediate N-(1H-benzimidazol-2-yl)carbonylhydrazine dicyanide (3).

      Reactions with Secondary Amines: Compound 3 reacts with various secondary amines (such as piperidine, morpholine, pyrazine, diphenylamine, N-methylglucamine, and diethanolamine) in boiling ethanol to yield different acrylonitrile derivatives (4–8).

      Formation of Pyridazine Derivative: Compound 3 also reacts with malononitrile in the presence of sodium ethoxide to afford 4-amino-1-(1H-benzimidazol-2-yl)-6-imino-1,6-dihydropyridazine-3,5-dinitrile (11).

  • Chemical Reactions Analysis

      Reactivity: The compound undergoes reactions such as nucleophilic addition, cyclization, and condensation.

      Common Reagents and Conditions: Ethanol, sodium ethoxide, and various secondary amines are commonly used.

      Major Products: The major products include acrylonitrile derivatives (3–8) and the pyridazine derivative (11).

  • Scientific Research Applications

      Chemistry: The compound can serve as a building block for designing novel heterocyclic compounds.

      Biology and Medicine: It may exhibit biological activities, including anti-tumor effects (compound 14) and potential interactions with molecular targets.

      Industry: Its derivatives could find applications in materials science or drug development.

  • Mechanism of Action

    • The exact mechanism remains to be fully elucidated. further studies are needed to identify molecular targets and pathways affected by this compound.
  • Comparison with Similar Compounds

      Uniqueness: Its combination of a pyrimidine core and an ethylpiperazine side chain sets it apart.

      Similar Compounds: While I don’t have specific names, similar compounds may include other pyrimidine derivatives with different substituents.

    Remember that this compound’s potential lies in its versatility and unique structure Researchers continue to explore its applications and mechanisms

    Properties

    Molecular Formula

    C10H17N5O

    Molecular Weight

    223.28 g/mol

    IUPAC Name

    4-amino-2-(4-ethylpiperazin-1-yl)-1H-pyrimidin-6-one

    InChI

    InChI=1S/C10H17N5O/c1-2-14-3-5-15(6-4-14)10-12-8(11)7-9(16)13-10/h7H,2-6H2,1H3,(H3,11,12,13,16)

    InChI Key

    ZHAPKEHIXYPXEO-UHFFFAOYSA-N

    Canonical SMILES

    CCN1CCN(CC1)C2=NC(=CC(=O)N2)N

    Origin of Product

    United States

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